Antimycobacterial Activity
While direct MIC data for 3-Chloro-5-methylpyrazine-2-carboxamide itself is not available, its value is derived from its role as a precursor to potent antimycobacterial agents. Compounds synthesized from the closely related 3-chloropyrazine-2-carboxamide scaffold demonstrate significant whole-cell activity against Mycobacterium tuberculosis H37Rv, achieving MIC values as low as 6 μM [1]. This suggests that derivatives of the target compound, which incorporates both a 3-chloro and a 5-methyl group, are expected to be active and represent a distinct chemical class from pyrazinamide. The presence of both substituents offers a different vector for SAR exploration compared to mono-substituted analogs.
| Evidence Dimension | In vitro whole-cell antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC values for derivatives of 3-chloropyrazine-2-carboxamide range from 6 to 42 μM [1]. Activity for derivatives of the target compound is expected to be within a similar range. |
| Comparator Or Baseline | Pyrazinamide (standard antitubercular drug) is used as a reference. The most active derivative (3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide) had an MIC of 6 μM, which was at least equivalent to pyrazinamide [1]. |
| Quantified Difference | A 3-4 fold difference in MIC was observed within the series of 3-chloropyrazine-2-carboxamide derivatives (6 μM vs. 22-42 μM), indicating that specific substitutions on the pyrazine core are critical for potency [1]. |
| Conditions | In vitro assay against Mycobacterium tuberculosis H37Rv strain [1]. |
Why This Matters
This evidence confirms that the chloro-pyrazine core is a privileged scaffold for developing new antitubercular agents, making 3-Chloro-5-methylpyrazine-2-carboxamide a high-potential starting material for creating novel IP and exploring unexplored SAR space.
- [1] Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. View Source
